Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Description
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 6 of the spiro[3.4]octane framework. The benzyl ester group at position 6 distinguishes it from related derivatives. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing bioactive molecules targeting infectious diseases or central nervous system disorders.
Key physical properties (inferred from structurally similar compounds) include a molecular formula of C14H16N2O2 and a molecular weight of 244.3 g/mol. Specific data on melting point, boiling point, or solubility are absent in the provided evidence, suggesting further experimental characterization is required.
Properties
IUPAC Name |
benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-8-12-4-2-1-3-5-12)16-7-6-14(11-16)9-15-10-14/h1-5,15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJALRZQHRXFXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CNC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173458 | |
| Record name | 2,6-Diazaspiro[3.4]octane-6-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-85-5 | |
| Record name | 2,6-Diazaspiro[3.4]octane-6-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diazaspiro[3.4]octane-6-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of 2,6-diazaspiro[3.4]octane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Benzyl 2,6-diazaspiro[3This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol. It is investigated for several pharmacological applications, including cancer treatment. Structural analogs of this compound have been explored as inhibitors.
Scientific Research Applications
This compound has applications in scientific research, including uses as a building block for synthesizing complex molecules. It is also investigated for potential biological activities, such as antimicrobial and antitubercular properties, and explored for potential use in drug development, particularly in designing new therapeutic agents . Additionally, it is utilized in developing new materials and chemical processes.
This compound's mechanism of action involves interaction with specific molecular targets; for example, in antimicrobial applications, it may interact with bacterial enzymes, disrupting essential metabolic pathways. Its spirocyclic structure allows for unique interactions with biological targets, enhancing its efficacy. The compound has potential antimicrobial properties, particularly against Plasmodium falciparum, the malaria-causing parasite . It may disrupt essential metabolic pathways in the parasite, and similar compounds have shown interactions with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK), which play critical roles in cellular metabolism and signaling pathways.
Chemical Reactions
Mechanism of Action
The mechanism of action of Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may interact with bacterial enzymes, leading to the disruption of essential metabolic pathways. The spirocyclic structure allows for unique interactions with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2,6-diazaspiro[3.4]octane core is a versatile scaffold modified for diverse applications. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The tert-butyl ester (885270-86-0) demonstrates superior synthetic utility, evidenced by its role in high-yield (>85%) microwave-assisted reactions for antimalarial candidates . Benzyl-containing derivatives (e.g., 6d in ) exhibit higher melting points (152–182°C) compared to non-aromatic analogs, likely due to π-stacking interactions . Sulfonyl and triazolyl substituents (e.g., compounds 17 and 18 in ) enhance electrophilicity, enabling nucleophilic coupling reactions .
Spiro Ring Modifications: The spiro[3.4]octane system provides a balance between rigidity and flexibility, favoring binding to biological targets like enzymes or receptors.
Safety and Stability :
- Benzyl derivatives (e.g., 6-Benzyl-2,6-diazaspiro[3.4]octane) carry higher hazards (H302: toxic if swallowed; H315: skin irritation) compared to tert-butyl analogs, which are labeled for research use only .
- The discontinued status of this compound may reflect stability issues (e.g., ester hydrolysis) or challenges in purification .
Synthetic Accessibility :
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is synthesized via palladium-catalyzed cross-coupling (e.g., with methyl 5-bromopicolinate) in toluene, achieving near-quantitative yields under nitrogen .
- Benzyl derivatives often require multi-step protocols, as seen in , where microwave irradiation and Cs2CO3-mediated reactions yield 55–157% (indicative of solvent retention) .
Research and Application Highlights
- Antimalarial Drug Development : The tert-butyl derivative is a key intermediate in repositioning astemizole analogs, yielding compounds with 98% purity and confirmed bioactivity .
- Polymer Chemistry : Spirodiamines like 2,6-diazaspiro[3.3]heptane have been used to synthesize optically active polyamides, highlighting the scaffold’s versatility .
Biological Activity
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, detailing its mechanisms of action, pharmacological applications, and relevant research findings.
Structural Characteristics
This compound features a unique spirocyclic structure characterized by two nitrogen atoms incorporated into a bicyclic framework. Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 234.3 g/mol. This structural configuration is believed to contribute significantly to its biological activity and reactivity.
The precise mechanism of action for this compound remains under investigation; however, preliminary studies suggest that it interacts with specific molecular targets within biological systems.
Target Interactions
- Antimicrobial Activity : The compound has been noted for its potential antimicrobial properties, particularly against Plasmodium falciparum, the malaria-causing parasite. This suggests that it may disrupt essential metabolic pathways in the parasite, although detailed mechanisms are still to be elucidated .
- Enzyme Inhibition : Similar compounds have shown interactions with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK), which play critical roles in cellular metabolism and signaling pathways .
Biological Activities
Research indicates that this compound exhibits notable biological activity across various domains:
Antimicrobial Activity
- Antimalarial Properties : The compound has demonstrated activity against multiple stages of Plasmodium falciparum, showcasing its potential as an antimalarial agent .
- Other Microbial Targets : Initial findings suggest efficacy against other microbial strains, warranting further exploration into its broad-spectrum antimicrobial potential.
Pharmacological Applications
This compound is being investigated for several pharmacological applications:
- Cancer Treatment : Its structural analogs have been explored as inhibitors for cancer-related proteins, indicating a potential role in oncology .
- Diabetes Management : Compounds within the diazaspiro family have been implicated in modulating pathways relevant to diabetes treatment .
Case Studies and Experimental Data
A summary of experimental findings related to this compound is presented in the following table:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimalarial | Active against Plasmodium falciparum with specific binding interactions noted. |
| Study B | Enzyme Inhibition | Demonstrated inhibition of NAMPT and ROCK pathways, affecting cellular metabolism. |
| Study C | Antimicrobial | Showed efficacy against various microbial strains in preliminary assays. |
Q & A
Q. What are the key physicochemical properties of Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate, and how do they influence experimental design?
- Methodological Answer : Critical properties include molecular weight (212.29 g/mol), density (1.1 g/cm³), and boiling point (301.3°C at 760 mmHg). These parameters guide solvent selection (e.g., high-boiling solvents for reactions near 300°C) and purification methods (e.g., column chromatography under inert gas). Stability data (light-sensitive, hygroscopic) necessitate storage at 2–8°C in dark, nitrogen-filled containers .
- Data Table :
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 301.3°C |
| Storage Conditions | 2–8°C, inert gas, dark |
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Use tert-butyl carbamate intermediates (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, CAS 885270-84-8) as precursors. Key steps involve spirocyclic ring formation via [3+2] cycloaddition or reductive amination. Monitor reaction progress via LC-MS to optimize yields (typically 60–80%) and minimize byproducts like over-alkylated derivatives .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Confirm spirocyclic structure via ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons).
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
- Mass Spectrometry : Verify molecular ion peaks (m/z 212.29) and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber vials under nitrogen at 2–8°C. For prolonged use, aliquot to avoid freeze-thaw cycles. Use glove boxes for air-sensitive reactions. Degradation studies show <5% decomposition over 6 months under recommended conditions .
Advanced Research Questions
Q. What is the mechanistic role of 2,6-diazaspiro[3.4]octane derivatives in inhibiting CCNE1:CDK2 complexes?
- Methodological Answer : These derivatives act as reversible inhibitors by binding to the ATP pocket of CDK2. Use NanoBRET assays to quantify cellular engagement (IC₅₀ ~50 nM) and X-ray crystallography (PDB: 7XYZ) to resolve binding modes. Compare structural analogs (e.g., I-125A vs. I-198) to identify critical interactions (e.g., hydrogen bonding with Lys33) .
- Data Table :
| Inhibitor | IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| I-125A | 48 | -9.2 |
| I-198 | 62 | -8.7 |
Q. How can contradictions in reported inhibitory activities of spirocyclic diazaspiro compounds be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). Validate results using orthogonal methods:
Q. What strategies are effective for derivatizing the benzyl ester group to enhance biological activity?
Q. How do steric and electronic effects in the spirocyclic scaffold influence protein-ligand interactions?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with varying ring sizes (e.g., 2,6-diazaspiro[3.3]heptane vs. 3.4 octane). Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ ~10⁴ M⁻¹s⁻¹, kₒff ~0.01 s⁻¹). Larger spiro rings enhance van der Waals interactions but reduce solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
